Ginsenoside Rh3

Dermatology Inflammation Psoriasis

Ginsenoside Rh3 offers quantifiable advantages over Rg5/Rh2: superior suppression of oxazolone-induced dermatitis and 1.8x higher AChE inhibition. With a 14.7h half-life and proven BBB penetration (hippocampus 520 ng/g), it ensures reliable CNS and anti-inflammatory research. ≥98% purity.

Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
CAS No. 105558-26-7
Cat. No. B191329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rh3
CAS105558-26-7
Synonymsginsenoside Rh3
Molecular FormulaC36H60O7
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
InChIInChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
InChIKeyPHLXREOMFNVWOH-YAGNRYSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ginsenoside Rh3 (CAS 105558-26-7): A Rare Protopanaxadiol-Type Ginsenoside with Defined Pharmacological and Pharmacokinetic Differentiation for Research and Development Procurement


Ginsenoside Rh3 (CAS 105558-26-7) is a rare protopanaxadiol-type triterpene saponin derived from Panax ginseng, typically obtained as a bacterial metabolite of the more abundant ginsenoside Rg5 during heat processing [1]. With a molecular formula of C36H60O7 and a molecular weight of 604.86 Da, Rh3 exists as a white powder with purity specifications generally exceeding 98% by HPLC [2]. Structurally, Rh3 is characterized by a dammarane skeleton bearing a single glucose moiety at the C-3 position and a side-chain double bond, distinguishing it from closely related deglycosylated ginsenosides such as Rh2, Rg3, and the parent compound Rg5 [1].

Why Ginsenoside Rh3 Cannot Be Interchanged with Rg3, Rh2, or Rg5: Evidence-Based Differentiation for Informed Procurement


Ginsenosides Rg3, Rh2, Rh3, and Rg5 share a common protopanaxadiol core but exhibit divergent biological activities, metabolic fates, and tissue distribution profiles that preclude simple substitution. The number and position of sugar moieties, as well as the stereochemistry at C-20, critically determine receptor binding affinities, enzymatic stability, and in vivo pharmacokinetic behavior [1]. For instance, the in vitro anticancer potency hierarchy of protopanaxadiol-type ginsenosides follows 20(S)-Rh2 > 20(R)-Rh2 ≅ 20(R)-Rg3 ≅ 20(S)-Rg3, demonstrating that even minor structural differences translate into quantifiable variations in activity [2]. Additionally, Rg3 epimers exhibit low oral bioavailability and undergo deglycosylation to produce Rh2 and protopanaxadiol metabolites, whereas Rh3 possesses distinct pharmacokinetic parameters, including a prolonged elimination half-life of 14.7 hours and a high volume of distribution of 280.4 L/kg, which are not observed with the parent Rg5 or structurally adjacent analogs [3]. Consequently, selecting Rh3 versus Rg3, Rh2, or Rg5 is not a matter of interchangeable potency but a decision grounded in specific, quantifiable differences in target engagement, metabolic stability, and tissue accessibility.

Quantitative Differentiation of Ginsenoside Rh3: Head-to-Head Comparisons and Pharmacokinetic Benchmarks for Scientific Selection


Superior Anti-Inflammatory Potency of Rh3 Versus Parent Compound Rg5 in a Chronic Dermatitis Model

Ginsenoside Rh3 exhibits significantly greater anti-inflammatory potency than its parent compound ginsenoside Rg5 in an oxazolone-induced mouse chronic dermatitis model. Both compounds suppressed ear swelling and reduced mRNA expression of pro-inflammatory cytokines including COX-2, IL-1β, TNF-α, and IFN-γ. The inhibition exerted by ginsenoside Rh3 was more potent than that of ginsenoside Rg5 across all measured parameters [1].

Dermatology Inflammation Psoriasis

Comparative Acetylcholinesterase Inhibition: Rh3 (IC50 10.2 μM) Demonstrates 1.8-Fold Higher Potency Than Rg5 (IC50 18.4 μM) and Comparable Activity to Donepezil (IC50 9.9 μM)

In a direct comparative enzymatic assay, ginsenoside Rh3 inhibited acetylcholinesterase (AChE) activity in a dose-dependent manner with an IC50 value of 10.2 μM, while ginsenoside Rg5 exhibited an IC50 of 18.4 μM, representing a 1.8-fold higher potency for Rh3. Notably, the inhibitory potency of Rh3 (IC50 10.2 μM) was comparable to that of the clinically approved AChE inhibitor donepezil (IC50 9.9 μM). Rh3 also protected against memory deficit in vivo, associated with increased BDNF expression and CREB activation [1].

Neuroscience Alzheimer's Disease Cognitive Enhancement

Defined Oral Bioavailability of Rh3 (37.6%) Provides a Quantifiable Pharmacokinetic Benchmark for In Vivo Study Design

The absolute oral bioavailability of ginsenoside Rh3 in rats was determined to be 37.6% using a validated LC-MS/MS method following oral administration of 10.0 mg/kg and intravenous administration of 2.0 mg/kg [1]. This value serves as a critical benchmark for dose selection in preclinical efficacy studies. In a separate comprehensive pharmacokinetic analysis, Rh3 (100 mg/kg oral) exhibited a prolonged elimination half-life of 14.7 ± 1.7 h, a low clearance rate of 13.0 ± 3.8 L/h/kg, and a high volume of distribution of 280.4 ± 109.3 L/kg, indicating extensive tissue penetration [2].

Pharmacokinetics Drug Development Bioavailability

Brain Penetration and Specific Hippocampal Accumulation of Rh3 (520.0 ng/g) Distinguishes It from Analogs with Undefined CNS Distribution

Following oral administration of 100 mg/kg in rats, ginsenoside Rh3 demonstrated the ability to cross the blood-brain barrier, with significant accumulation observed in the hippocampus at a concentration of 520.0 ng/g. The highest overall tissue concentrations were found in the intestine (15445.2 ng/g), followed by stomach (2906.7 ng/g) and liver (1930.8 ng/g) [1]. This defined brain penetration profile, particularly the specific hippocampal localization, is not documented for the parent compound Rg5 or many other ginsenoside analogs.

Neuroscience Blood-Brain Barrier CNS Drug Delivery

Target Application Scenarios for Ginsenoside Rh3 Based on Quantifiable Evidence Differentiation


Chronic Dermatitis and Psoriasis Research: Preclinical Efficacy Studies Requiring Enhanced Anti-Inflammatory Potency

Ginsenoside Rh3 is the preferred compound for preclinical investigations of chronic dermatitis, psoriasis, and other inflammatory skin conditions where enhanced potency over the parent ginsenoside Rg5 is required. The direct comparative evidence demonstrating that Rh3 exhibits more potent suppression of oxazolone-induced ear swelling and greater reduction of pro-inflammatory cytokines (COX-2, IL-1β, TNF-α, IFN-γ) than Rg5 [1] supports the selection of Rh3 for studies aiming to maximize anti-inflammatory efficacy in dermatological models.

Alzheimer's Disease and Cognitive Impairment Research: Natural Product AChE Inhibition with Comparable Potency to Donepezil

Rh3 is a strong candidate for neuroscience research programs investigating natural AChE inhibitors for cognitive enhancement or Alzheimer's disease. The quantitative demonstration that Rh3 inhibits AChE with an IC50 of 10.2 μM, representing 1.8-fold higher potency than Rg5 (18.4 μM) and comparable activity to the clinical drug donepezil (9.9 μM) [2], positions Rh3 as a compelling tool compound for studying cholinergic modulation in memory deficit models.

CNS-Targeted Drug Development: In Vivo Studies Requiring Defined Brain Penetration and Hippocampal Distribution

For CNS-focused research programs, Rh3 offers a unique advantage due to its demonstrated ability to cross the blood-brain barrier and accumulate in the hippocampus at quantifiable levels (520.0 ng/g) [3]. This defined CNS distribution profile is not established for many structurally related ginsenosides, making Rh3 the compound of choice for studies investigating central nervous system effects or requiring predictable brain exposure.

Preclinical Pharmacokinetic and ADME Studies: Reference Compound with Defined Oral Bioavailability and Clearance Parameters

Rh3 serves as an excellent reference compound for pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) studies due to the availability of robust, quantitative pharmacokinetic parameters. The absolute oral bioavailability of 37.6% [4], prolonged elimination half-life of 14.7 hours, low clearance rate of 13.0 L/h/kg, and high volume of distribution of 280.4 L/kg [3] provide a solid foundation for designing in vivo dosing regimens and interpreting tissue distribution data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rh3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.